Saxagliptin hydrate

Catalog No.
S549034
CAS No.
945667-22-1
M.F
C18H27N3O3
M. Wt
333.432
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saxagliptin hydrate

CAS Number

945667-22-1

Product Name

Saxagliptin hydrate

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

Molecular Formula

C18H27N3O3

Molecular Weight

333.432

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1

InChI Key

AFNTWHMDBNQQPX-IGSRIJEQSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Solubility

Soluble in DMSO.

Synonyms

BMS477118; BMS 477118; BMS-477118; Saxagliptin; brand name: Onglyza.

Description

The exact mass of the compound Saxagliptin hydrate is 315.19468 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saxagliptin hydrate is the monohydrate form of saxagliptin, a medication used to treat type 2 diabetes []. However, its properties have also made it a valuable tool in scientific research, particularly for studying glucose metabolism and the role of incretin hormones. Here's a breakdown of its research applications:

DPP-4 Inhibition and Incretin Action

Saxagliptin hydrate functions as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor []. DPP-4 is an enzyme that degrades incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from the pancreas and suppress glucagon release, both of which help regulate blood sugar levels [].

By inhibiting DPP-4, saxagliptin hydrate increases circulating levels of incretin hormones. Researchers can then study the effects of this increase on various aspects of glucose metabolism, including insulin sensitivity, pancreatic beta-cell function, and postprandial glucose control [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

315.19468

Appearance

Off-white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Saxagliptin hydrate

Dates

Modify: 2023-08-15
1: Toth PP. Overview of saxagliptin efficacy and safety in patients with type 2 diabetes and cardiovascular disease or risk factors for cardiovascular disease. Vasc Health Risk Manag. 2014 Dec 23;11:9-23. eCollection 2015. Review. PubMed PMID: 25565858; PubMed Central PMCID: PMC4278729.
2: Konya H, Yano Y, Matsutani S, Tsunoda T, Ikawa T, Kusunoki Y, Matsuo T, Miuchi M, Katsuno T, Hamaguchi T, Miyagawa J, Namba M. Profile of saxagliptin in the treatment of type 2 diabetes: focus on Japanese patients. Ther Clin Risk Manag. 2014 Jul 11;10:547-58. doi: 10.2147/TCRM.S46076. eCollection 2014. Review. PubMed PMID: 25050065; PubMed Central PMCID: PMC4103926.
3: Panagoulias GS, Doupis J. Clinical utility in the treatment of type 2 diabetes with the saxagliptin/metformin fixed combination. Patient Prefer Adherence. 2014 Feb 15;8:227-36. doi: 10.2147/PPA.S34089. eCollection 2014. Review. PubMed PMID: 24627627; PubMed Central PMCID: PMC3931578.
4: Davidson JA. Tolerability of saxagliptin in patients with inadequately controlled type 2 diabetes: results from 6 phase III studies. J Manag Care Pharm. 2014 Feb;20(2):120-9. Review. PubMed PMID: 24456313.
5: Ali S, Fonseca V. Saxagliptin overview: special focus on safety and adverse effects. Expert Opin Drug Saf. 2013 Jan;12(1):103-9. doi: 10.1517/14740338.2013.741584. Epub 2012 Nov 9. Review. PubMed PMID: 23137182.
6: Scheen AJ. Saxagliptin plus metformin combination in patients with type 2 diabetes and renal impairment. Expert Opin Drug Metab Toxicol. 2012 Mar;8(3):383-94. doi: 10.1517/17425255.2012.658771. Epub 2012 Feb 8. Review. PubMed PMID: 22313172.
7: Cobble ME, Frederich R. Saxagliptin for the treatment of type 2 diabetes mellitus: assessing cardiovascular data. Cardiovasc Diabetol. 2012 Jan 16;11:6. doi: 10.1186/1475-2840-11-6. Review. PubMed PMID: 22248301; PubMed Central PMCID: PMC3277488.
8: Yang LP. Saxagliptin: a review of its use as combination therapy in the management of type 2 diabetes mellitus in the EU. Drugs. 2012 Jan 22;72(2):229-48. doi: 10.2165/11208160-000000000-00000. Review. PubMed PMID: 22221000.
9: Scheen AJ. Metformin + saxagliptin for type 2 diabetes. Expert Opin Pharmacother. 2012 Jan;13(1):139-46. doi: 10.1517/14656566.2012.642867. Review. PubMed PMID: 22149373.
10: Schwartz SL. Saxagliptin for the treatment of type 2 diabetes mellitus: focus on recent studies. Ann Med. 2012 Mar;44(2):157-69. doi: 10.3109/07853890.2011.603701. Epub 2011 Dec 1. Review. PubMed PMID: 22132773.
11: Gerrald KR, Van Scoyoc E, Wines RC, Runge T, Jonas DE. Saxagliptin and sitagliptin in adult patients with type 2 diabetes: a systematic review and meta-analysis. Diabetes Obes Metab. 2012 Jun;14(6):481-92. doi: 10.1111/j.1463-1326.2011.01540.x. Epub 2011 Dec 27. Review. PubMed PMID: 22098472.
12: McFarland MS, Brock M, Ryals C. Place in therapy for liraglutide and saxagliptin for type 2 diabetes. South Med J. 2011 Jun;104(6):426-39. doi: 10.1097/SMJ.0b013e318215fc7a. Review. PubMed PMID: 21886033.
13: Kania DS, Gonzalvo JD, Weber ZA. Saxagliptin: a clinical review in the treatment of type 2 diabetes mellitus. Clin Ther. 2011 Aug;33(8):1005-22. doi: 10.1016/j.clinthera.2011.06.016. Epub 2011 Jul 28. Review. PubMed PMID: 21802144.
14: Gautier JF, Sauvanet JP. Efficacy of saxagliptin as an add-on to oral monotherapy in the phase 3 clinical development program: predictive factors of the treatment response in type 2 diabetes. Ann Endocrinol (Paris). 2011 Sep;72(4):287-95. doi: 10.1016/j.ando.2011.05.005. Epub 2011 Jul 21. Review. PubMed PMID: 21777901.
15: Saxagliptin/metformin (kombiglyze XR) for type 2 diabetes. Med Lett Drugs Ther. 2011 Mar 21;53(1360):21-2. Review. PubMed PMID: 21412207.
16: Neumiller JJ, Campbell RK. Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. Am J Health Syst Pharm. 2010 Sep 15;67(18):1515-25. doi: 10.2146/ajhp090555. Review. PubMed PMID: 20811029.
17: Lam S, Saad M. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes. Cardiol Rev. 2010 Jul-Aug;18(4):213-7. doi: 10.1097/CRD.0b013e3181daad5f. Review. PubMed PMID: 20539105.
18: Borja-Hart NL, Whalen KL. Saxagliptin: a new dipeptidyl peptidase 4 inhibitor for type 2 diabetes. Ann Pharmacother. 2010 Jun;44(6):1046-53. doi: 10.1345/aph.1P003. Epub 2010 May 11. Review. PubMed PMID: 20460554.
19: Thareja S, Aggarwal S, Malla P, Haksar D, Bhardwaj TR, Kumar M. Saxagliptin: a new drug for the treatment of type 2 diabetes. Mini Rev Med Chem. 2010 Jul;10(8):759-65. Review. PubMed PMID: 20402634.
20: LaSalle JR. Reaching HbA1c goals with saxagliptin in combination with other oral antidiabetic drugs. Postgrad Med. 2010 Jan;122(1):144-52. doi: 10.3810/pgm.2010.01.2108. Review. PubMed PMID: 20107298.

Explore Compound Types